

An In-Depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4,4'-Dimethoxybenzhydrylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **4,4'-Dimethoxybenzhydrylamine**. The information is curated for professionals in research and development, offering concise data, relevant experimental contexts, and structural elucidation.

Chemical and Physical Properties

4,4'-Dimethoxybenzhydrylamine is a crystalline solid, typically appearing as a white or off-white powder.^[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. The data presented are derived from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₇ NO ₂	[2]
Molecular Weight	243.30 g/mol	[3]
Melting Point	62 °C	[3]
Boiling Point (Predicted)	391.9 ± 42.0 °C	[3]
Density (Predicted)	1.099 ± 0.06 g/cm ³	[3]
pKa (Predicted)	8.85 ± 0.10	[3]
Solubility	Soluble in Methanol	[3]
Appearance	White to Almost white powder/crystal	[3]

Chemical Structure and Identifiers

The structure of **4,4'-Dimethoxybenzhydrylamine** features a central methane core bonded to a primary amine and two 4-methoxyphenyl (p-anisyl) groups. This benzhydryl scaffold is a common motif in medicinal chemistry.

Key Structural Features:

- Benzhydryl Core:** A diphenylmethane framework where the central carbon is attached to the amine group.
- Methoxy Groups:** Two methoxy (-OCH₃) groups are positioned at the para-position (position 4) of each phenyl ring. These groups are electron-donating and can influence the molecule's reactivity and binding properties.
- Primary Amine:** A primary amine (-NH₂) group attached to the central carbon, which provides a site for salt formation, further functionalization, and potential biological interactions.

Identifier	Value	Reference(s)
CAS Number	19293-62-0	[2]
IUPAC Name	1,1-bis(4-methoxyphenyl)methanamine	[4]
Synonyms	bis(4-Methoxyphenyl)methanamine, 1,1-Di(p-anisyl)methylamine	[3]
SMILES	<chem>COC1=CC=C(C=C1)C(N)C1=CC=C(OC)C=C1</chem>	[4]
InChI Key	HROGQYMZWGPBIB-UHFFFAOYSA-N	[4]

Experimental Protocols

While specific, peer-reviewed protocols for the synthesis and analysis of **4,4'-Dimethoxybenzhydrylamine** are not readily available, established organic chemistry methodologies for similar structures can be applied. The following sections describe plausible, representative methods.

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of **4,4'-Dimethoxybenzhydrylamine** is the reductive amination of 4,4'-dimethoxybenzophenone. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the corresponding amine.[5]

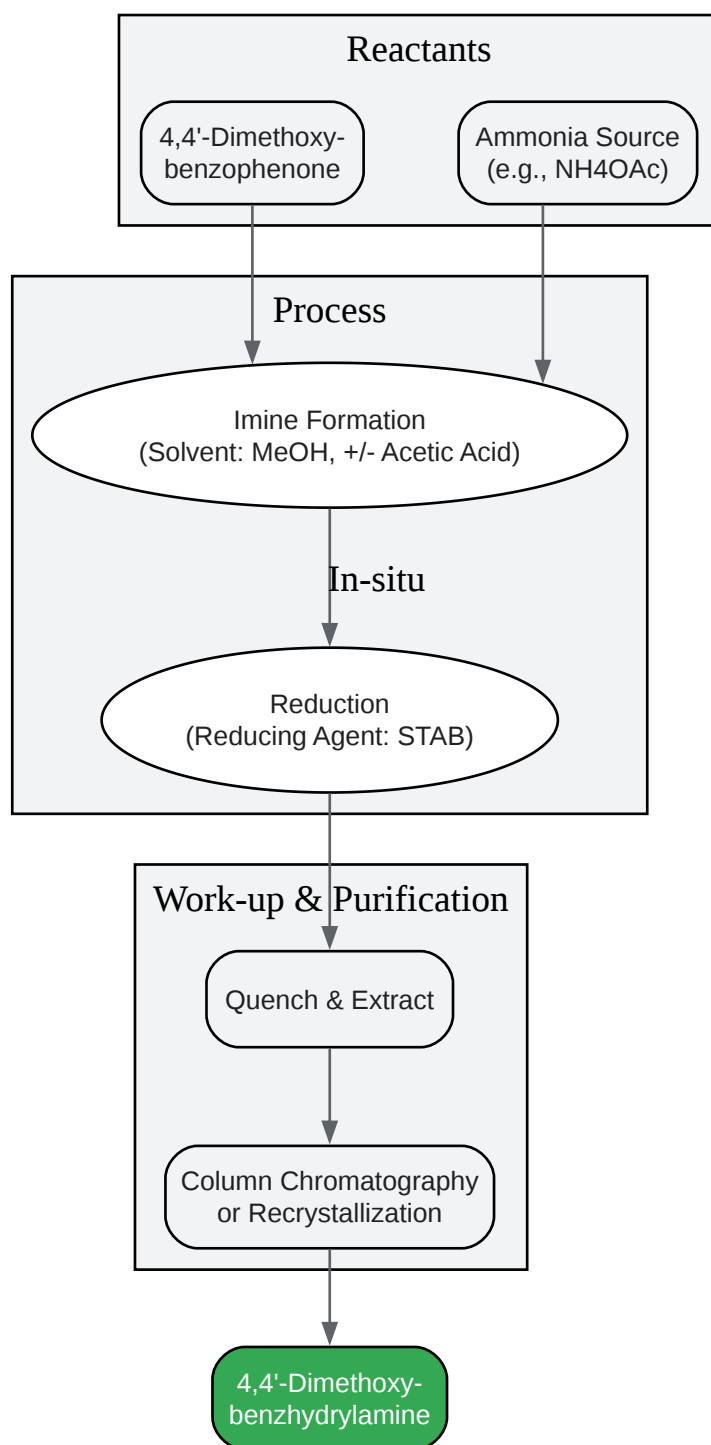
Reaction Scheme: 4,4'-Dimethoxybenzophenone + NH₃ → [Imine Intermediate] --(Reducing Agent)--> **4,4'-Dimethoxybenzhydrylamine**

Detailed Methodology:

- **Reaction Setup:** To a solution of 4,4'-dimethoxybenzophenone (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) in a round-

bottom flask, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 equivalents).

- **Imine Formation:** Stir the mixture at room temperature. The reaction can be gently heated (40-50 °C) to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A weak acid catalyst, such as acetic acid, can be added to accelerate this step.^[6]
- **Reduction:** Once imine formation is significant, cool the reaction mixture to 0 °C. Add a suitable reducing agent portion-wise. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild reagent that selectively reduces the imine in the presence of the starting ketone.^{[7][8]} Sodium borohydride can also be used, but it is less selective.^[8]
- **Work-up:** After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.



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Caption: Proposed synthetic workflow for **4,4'-Dimethoxybenzhydramine** via reductive amination.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **4,4'-Dimethoxybenzhydramine** is often performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.^[4] Given the amine functionality, peak shape can be improved by using a mobile phase with a suitable pH or additives.

General Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to protonate the amine and improve peak shape).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-30%) and increase it over 15-20 minutes to a high percentage (e.g., 95%).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where the phenyl rings absorb, typically around 220-230 nm.
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

Note on Derivatization: For quantification in complex matrices or to enhance sensitivity, pre-column or post-column derivatization can be employed. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent or UV-absorbent derivatives.^[9]

Biological Activity and Signaling Pathways

A thorough review of scientific literature and databases reveals no specific, documented biological activities or signaling pathway associations for **4,4'-Dimethoxybenzhydramine**.

While the benzhydrylamine scaffold is present in various pharmacologically active compounds, the bioactivity of this particular molecule has not been characterized. Researchers are encouraged to perform primary screening to determine its potential pharmacological profile.

Due to the absence of data on biological interactions or signaling, a pathway diagram cannot be provided at this time. Future research may elucidate its mechanism of action, which would then allow for such a visualization.

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